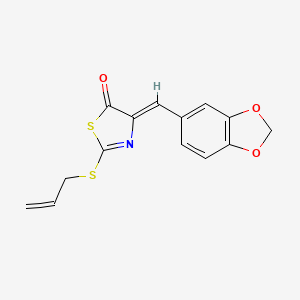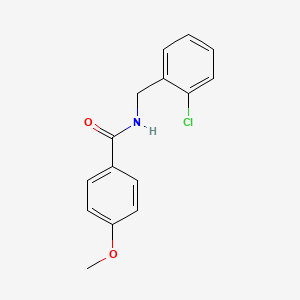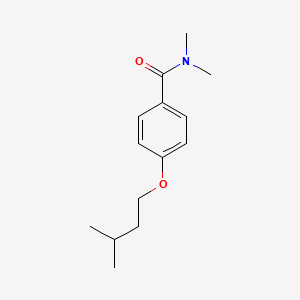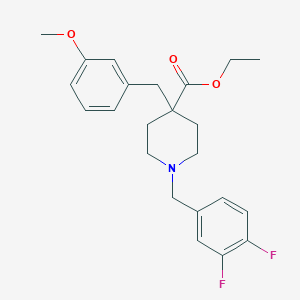
2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one, commonly known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. This molecule has gained significant attention due to its potential as a cancer therapeutic agent.
Wirkmechanismus
The mechanism of action of ABT-737 involves the disruption of the interaction between anti-apoptotic and pro-apoptotic proteins. The 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one family of proteins plays a critical role in regulating cell death, and the balance between anti-apoptotic and pro-apoptotic proteins determines whether a cell undergoes apoptosis or survives. ABT-737 binds to the BH3 domain of anti-apoptotic proteins, preventing their interaction with pro-apoptotic proteins. This leads to the activation of pro-apoptotic proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. The molecule has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition, ABT-737 has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ABT-737 is its specificity for the 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one family of proteins, which makes it a potent inhibitor of cancer cell growth. However, one of the limitations of ABT-737 is its poor solubility, which can limit its effectiveness in vivo. In addition, ABT-737 has a short half-life, which can limit its efficacy in long-term treatment.
Zukünftige Richtungen
There are several future directions for the development of ABT-737 and related molecules. One direction is the development of more potent and selective inhibitors of the 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one family of proteins. Another direction is the investigation of the combination of ABT-737 with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of prodrugs or formulations that improve the solubility and half-life of ABT-737 could improve its effectiveness as a cancer therapeutic agent.
Conclusion
ABT-737 is a small molecule inhibitor that targets the 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one family of proteins and has gained significant attention for its potential as a cancer therapeutic agent. The molecule has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. ABT-737 is a promising therapeutic agent that has the potential to improve cancer treatment and patient outcomes.
Synthesemethoden
The synthesis of ABT-737 involves a series of chemical reactions that result in the formation of the final product. The starting materials used in the synthesis include 2-aminothiazole, allyl bromide, and 1,3-benzodioxole-5-carbaldehyde. The reaction proceeds through a series of steps that involve the formation of an intermediate compound, which is then converted to the final product through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
ABT-737 has been extensively studied for its potential as a cancer therapeutic agent. The molecule targets the 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one family of proteins, which are involved in regulating cell death. Specifically, ABT-737 binds to the BH3 domain of 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one, BCL-XL, and BCL-W, which are anti-apoptotic proteins. By binding to these proteins, ABT-737 prevents their interaction with pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S2/c1-2-5-19-14-15-10(13(16)20-14)6-9-3-4-11-12(7-9)18-8-17-11/h2-4,6-7H,1,5,8H2/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOBHALMSIJAEV-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)

![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)
![4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)

![N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4961888.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4961891.png)
![methyl 1-(3,5-dimethylphenyl)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4961899.png)

![3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)